molecular formula C19H21IN2O B1662890 N-(1-benzylpiperidin-4-yl)-4-iodobenzamide CAS No. 155798-08-6

N-(1-benzylpiperidin-4-yl)-4-iodobenzamide

Cat. No. B1662890
M. Wt: 420.3 g/mol
InChI Key: HELCSESNNDZLFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-benzylpiperidin-4-yl)-4-iodobenzamide (NBPIB) is a synthetic compound that has been studied for its potential therapeutic applications in a variety of diseases and conditions. NBPIB is a piperidine-based compound that has been used as a substrate for the synthesis of a variety of compounds, including those with potential therapeutic applications. NBPIB has been studied for its potential therapeutic applications in a variety of diseases and conditions, including cancer, Alzheimer’s disease, and Parkinson’s disease.

Scientific research applications

Melanoma Targeting

N-(1-benzylpiperidin-4-yl)-4-iodobenzamide and its derivatives have been studied for their affinity towards melanin tumor tissue. Specifically, a study by N'dongo et al. (2010) explored the synthesis of (99m)Tc-complexes as surrogates for iodobenzamide, exhibiting high affinity for melanin. The research demonstrated significant cellular uptake in murine melanoma cells, indicating potential for melanoma targeting (N'dongo et al., 2010).

Anti-Glioma Effects

A study by Megalizzi et al. (2009) highlighted the anti-cancer effects of 4-(N-benzylpiperidin-4-yl)-4-iodobenzamide (4-IBP) in glioblastoma, identifying the potential of sigma-1 receptor agonists and antagonists, including 4-IBP, in targeting glioblastoma cells. This research pointed to the possible repurposing of certain psychiatric medications for glioblastoma treatment (Megalizzi et al., 2009).

Breast Cancer Imaging

Shiue et al. (2000) reported on a derivative, N-(N-Benzylpiperidin-4-yl)-2-[(18)F]fluorobenzamide, as a potential ligand for PET imaging in breast cancer. The study showed high uptake of this compound in breast cancer models, suggesting its utility in breast cancer detection (Shiue et al., 2000).

Cancer Cell Migration and Sensitization

4-IBP has also been evaluated for its ability to decrease the migration of human cancer cells, including glioblastoma cells, and sensitize them to cytotoxic drugs. Megalizzi et al. (2007) found that 4-IBP could reduce cancer cell growth and migration, altering the actin cytoskeleton and modifying drug resistance proteins, indicating its potential use in cancer therapy (Megalizzi et al., 2007).

properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-4-iodobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21IN2O/c20-17-8-6-16(7-9-17)19(23)21-18-10-12-22(13-11-18)14-15-4-2-1-3-5-15/h1-9,18H,10-14H2,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HELCSESNNDZLFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=C(C=C2)I)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80165969
Record name N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80165969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzylpiperidin-4-yl)-4-iodobenzamide

CAS RN

155798-12-2
Record name N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155798122
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80165969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-benzylpiperidin-4-yl)-4-iodobenzamide
Reactant of Route 2
Reactant of Route 2
N-(1-benzylpiperidin-4-yl)-4-iodobenzamide
Reactant of Route 3
Reactant of Route 3
N-(1-benzylpiperidin-4-yl)-4-iodobenzamide
Reactant of Route 4
Reactant of Route 4
N-(1-benzylpiperidin-4-yl)-4-iodobenzamide
Reactant of Route 5
Reactant of Route 5
N-(1-benzylpiperidin-4-yl)-4-iodobenzamide
Reactant of Route 6
Reactant of Route 6
N-(1-benzylpiperidin-4-yl)-4-iodobenzamide

Citations

For This Compound
12
Citations
Y Huang, PS Hammond, BR Whirrett… - Journal of medicinal …, 1998 - ACS Publications
A series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives was synthesized and evaluated for affinity at σ 1 and σ 2 receptors. Most of these compounds showed a high affinity …
Number of citations: 54 pubs.acs.org
TQ Pham, I Greguric, X Liu, P Berghofer… - Journal of medicinal …, 2007 - ACS Publications
The imaging potential of a series of [ 123 I]benzamides was studied in mice bearing B16F0 melanoma tumors. Compound [ 123 I]25 exhibited tumor uptake >8 %ID/g at 1 h, while that of …
Number of citations: 50 pubs.acs.org
M Déciga-Campos, LA Melo-Hernández… - Life sciences, 2020 - Elsevier
Aims Haloperidol is a neuroleptic drug with high affinity towards the σ 1 receptor (σ 1 R), acting as antagonist that decreases neuropathic pain, but has CNS side effects. This work …
Number of citations: 9 www.sciencedirect.com
G Rossino, M Rui, L Pozzetti, D Schepmann… - International Journal of …, 2020 - mdpi.com
Sigma-1 receptor (S1R) is a promising molecular target for the development of novel effective therapies against neurodegenerative diseases. To speed up the discovery of new S1R …
Number of citations: 5 www.mdpi.com
A Atzmon, M Herrero, R Sharet-Eshed… - Frontiers in molecular …, 2018 - frontiersin.org
Vanishing white matter (VWM) disease is an autosomal genetic leukodystrophy caused by mutations in subunits of eukaryotic translation initiation factor 2B (eIF2B). The clinical …
Number of citations: 19 www.frontiersin.org
M Rehman, S Vodret, L Braga, C Guarnaccia, F Celsi… - JCI insight, 2019 - ncbi.nlm.nih.gov
Fibrosis is a hallmark in the pathogenesis of various diseases, with very limited therapeutic solutions. A key event in the fibrotic process is the expression of contractile proteins, …
Number of citations: 19 www.ncbi.nlm.nih.gov
P Sozio, J Fiorito, V Di Giacomo, A Di Stefano… - European Journal of …, 2015 - Elsevier
In a previous work we reported the antiproliferative effects of (±)-MRJF4, a novel haloperidol metabolite II (HP-mII) (a sigma-1 antagonist and sigma-2 agonist) prodrug, obtained …
Number of citations: 36 www.sciencedirect.com
E Sguazzini, HR Schmidt, KA Iyer, AC Kruse… - Bioorganic & Medicinal …, 2017 - Elsevier
Fenpropimorph (1) is considered a “super high-affinity” σ 1 receptor ligand (K i = 0.005 nM for guinea pig σ 1 receptors). Here, we examine the binding of 1 and several of its …
Number of citations: 9 www.sciencedirect.com
A Frontera, A Bauzá - Organic & Biomolecular Chemistry, 2021 - pubs.rsc.org
In this study, the PDB has been manually scrutinized by using a subset of all PDB entries containing organic iodinated ligands. Four structures exhibiting short I⋯A halogen bonding (…
Number of citations: 10 pubs.rsc.org
MV Voronin, YV Vakhitova, IP Tsypysheva… - International journal of …, 2021 - mdpi.com
Sigma-1 receptor (chaperone Sigma1R) is an intracellular protein with chaperone functions, which is expressed in various organs, including the brain. Sigma1R participates in the …
Number of citations: 7 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.